Home > Products > Screening Compounds P77511 > N,N-Dipropyl-8-hydroxy-3-chromanamine
N,N-Dipropyl-8-hydroxy-3-chromanamine - 112904-74-2

N,N-Dipropyl-8-hydroxy-3-chromanamine

Catalog Number: EVT-1173400
CAS Number: 112904-74-2
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

N,N-Dipropyl-8-hydroxy-3-chromanamine is classified as a dopamine agonist, specifically targeting D2 dopamine receptors. Its structural characteristics allow it to interact effectively with dopaminergic systems, making it a subject of interest in neuropharmacology and medicinal chemistry.

Synthesis Analysis

The synthesis of N,N-Dipropyl-8-hydroxy-3-chromanamine involves several steps, primarily focusing on the modification of existing chemical frameworks to introduce the necessary functional groups and structural features.

  1. Starting Materials: The synthesis typically begins with commercially available dihydroquinolin-2(1H)-one. This compound serves as a precursor in the synthetic pathway.
  2. Key Steps:
    • Alkylation: The phenolic hydroxyl group undergoes alkylation using (4-bromobutoxy)(tert-butyl)dimethylsilane in the presence of potassium carbonate to form an intermediate.
    • Deprotection: The tert-butyl dimethylsilyl (TBDMS) protecting group is removed to yield a primary alcohol.
    • Oxidation: The alcohol is oxidized using Dess-Martin periodinane to produce the corresponding aldehyde.
    • Cyanogen Bromide Treatment: The propyl side chain is removed through treatment with cyanogen bromide under microwave irradiation at elevated temperatures (120 °C, 275 psi).
    • Final Alkylation: The final product is synthesized through traditional alkylation methods involving various linkers and specific reagents, which are optimized based on desired properties and biological activity .
Molecular Structure Analysis

N,N-Dipropyl-8-hydroxy-3-chromanamine has a unique molecular structure characterized by:

  • Core Structure: The chromanamine framework consists of a chroman ring with an attached hydroxy group at the 8-position and dipropyl substituents at the nitrogen atom.
  • Molecular Formula: C15_{15}H21_{21}NO2_2.
  • Molecular Weight: Approximately 247.34 g/mol.
  • Chirality: The compound may exhibit chirality due to the presence of asymmetric centers, which can affect its pharmacological activity and receptor selectivity.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are used to confirm the purity and structural integrity of synthesized compounds .

Chemical Reactions Analysis

N,N-Dipropyl-8-hydroxy-3-chromanamine participates in several chemical reactions relevant to its pharmacological profile:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-8-hydroxy-3-chromanamine primarily involves:

  1. Dopamine Receptor Agonism: It acts as an agonist at D2 dopamine receptors, facilitating dopaminergic signaling in the brain. This action can lead to increased dopamine release and modulation of dopaminergic pathways involved in motor control and reward mechanisms.
  2. Pharmacodynamics: Studies have shown that it elicits both presynaptic and postsynaptic effects, influencing behaviors associated with dopaminergic activity such as locomotion and stereotypy in animal models .
  3. Selectivity Profile: The compound demonstrates enhanced selectivity for presynaptic D2 receptors compared to other dopamine agonists, which may contribute to its unique pharmacological profile .
Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dipropyl-8-hydroxy-3-chromanamine include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation for pharmaceutical applications .

Applications

N,N-Dipropyl-8-hydroxy-3-chromanamine has several scientific applications:

  1. Neuropharmacology Research: Its role as a dopamine agonist makes it valuable for studying dopaminergic systems in various neurological disorders such as Parkinson's disease and schizophrenia.
  2. Drug Development: Ongoing research focuses on optimizing its structure for improved efficacy and safety profiles in therapeutic settings.
  3. Transdermal Delivery Systems: Investigations into iontophoretic delivery methods highlight its potential for non-invasive drug administration routes .
Introduction

Historical Context of Chromanamine Derivatives in Neuropharmacology

The development of chromanamine derivatives represents a strategic evolution in dopaminergic ligand design, originating from efforts to optimize the pharmacological profiles of aminotetralin-based dopamine agonists. Early dopamine agonists like N,N-dipropyl-5-hydroxy-2-aminotetralin demonstrated significant activity at dopamine receptors but exhibited limited selectivity between presynaptic autoreceptors (which regulate neurotransmitter release) and postsynaptic receptors (which mediate downstream signaling effects) [1]. This deficiency motivated researchers to explore bioisosteric replacements—structurally distinct moieties that preserve or enhance biological activity. The synthesis of N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) in 1988 marked a pivotal advancement, as it replaced the tetralin scaffold’s methylene group with an oxygen atom, creating a chroman structure [1]. This modification was not arbitrary; it leveraged emerging insights into how electronic and steric properties influence receptor binding kinetics. Initial pharmacological characterization revealed DP-8OH-3CA’s superior presynaptic selectivity and oral bioavailability compared to its carbon isostere N,N-dipropyl-5-hydroxy-2-aminotetralin, positioning chromanamines as critical tools for dissecting dopamine receptor subtypes and their functional roles in motor control, cognition, and reward processing [1] [3].

Table 1: Evolution of Dopamine Agonist Scaffolds

EraPrototype CompoundCore StructureKey LimitationRefinement in Next Generation
Early 1980sN,N-dipropyl-5-hydroxy-2-aminotetralinAminotetralinLow presynaptic selectivity, poor oral efficacyCarbon-to-oxygen isosteric replacement
Late 1980sN,N-dipropyl-8-hydroxy-3-chromanamineChromanamine6.7× higher presynaptic selectivity

Structural Classification of N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA)

N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) belongs to the chromanamine class, characterized by a benzopyran ring system (chroman) fused to an ethylamine side chain. Its systematic IUPAC name is 8-hydroxy-N,N-dipropylchroman-3-amine, reflecting the hydroxyl group at position C8 and the dipropylamino moiety at C3 [1]. The chroman core differentiates it from aminotetralin analogs (e.g., 7-hydroxy-N,N-dipropylaminotetralin) by substituting the tetralin’s CH₂ group at the 4-position with an oxygen atom, creating a pyran ring [2] [5]. This oxygen isostere imparts three key structural consequences:

  • Electronic Modulation: The oxygen atom increases electron density in the aromatic ring, enhancing hydrogen-bonding potential with serine residues in the dopamine receptor’s binding pocket [5].
  • Conformational Rigidity: The pyran ring constrains rotational freedom compared to tetralins, potentially stabilizing bioactive conformations [4].
  • Polar Surface Area: The ether linkage improves water solubility and membrane permeability, evidenced by DP-8OH-3CA’s excellent oral/intraperitoneal potency ratio (>80% bioavailability) [1].

Table 2: Structural Comparison of DP-8OH-3CA with Reference Agonists

ParameterDP-8OH-3CAN,N-dipropyl-5-hydroxy-2-aminotetralinApomorphine
Core ScaffoldChroman (oxygen heterocycle)Aminotetralin (carbocyclic)Aporphine
Hydrogen Bond Donor1 (C8-OH)1 (C5-OH)2
logP (Calculated)~3.1*~3.9*2.1
IC₅₀ D₂ Binding (nM)81611

*Estimated from structural analogs [4] [6].

Rationale for Studying Oxygen Isosteres in Dopaminergic Agonism

The strategic incorporation of oxygen isosteres into dopaminergic ligands addresses two interconnected challenges in neuropharmacology: enhancing receptor subtype selectivity and optimizing pharmacokinetic properties. Presynaptic dopamine autoreceptors (primarily D₂/D₃ subtypes) require lower agonist concentrations for activation than postsynaptic receptors. Conventional agonists like N,N-dipropyl-5-hydroxy-2-aminotetralin or apomorphine lack sufficient selectivity, leading to paradoxical effects such as dopamine inhibition at low doses (presynaptic action) and motor stimulation at high doses (postsynaptic action) [1] . Oxygen isosteres like DP-8OH-3CA mitigate this issue through:

  • Enhanced Presynaptic Specificity: DP-8OH-3CA exhibits 6.7-fold greater selectivity for presynaptic receptors than its tetralin analog, achieved via optimized interactions with extracellular loop residues unique to autoreceptor conformations [1]. This is quantified through in vivo models like tyrosine hydroxylase inhibition (indicator of presynaptic activity; ED₅₀ = 0.1–0.4 µmol/kg) versus induction of stereotyped behavior (postsynaptic activity; ED₅₀ = 17 µmol/kg) [1].
  • Improved Pharmacokinetics: The chroman oxygen atom facilitates hydrogen bonding with gut transporters, enhancing oral absorption. DP-8OH-3CA achieves near-complete systemic availability after oral administration, unlike aminotetralins which suffer from first-pass metabolism [1].
  • Reduced Off-Target Effects: Oxygen substitution diminishes affinity for serotonergic (5-hydroxytryptamine) and noradrenergic receptors, as confirmed by DP-8OH-3CA’s >100-fold selectivity for D₂ over 5-hydroxytryptamine receptors in radioligand assays [1] [5]. This contrasts with piperidine-based oxygen isosteres (e.g., morpholine derivatives of 3-hydroxyphenylpiperidine), which lose dopaminergic activity entirely due to excessive basicity [5].

Thus, oxygen isosterism represents a rational design strategy to "tune" ligand-receptor interactions, advancing targeted therapeutics for disorders involving dopaminergic dysregulation, such as Parkinson’s disease and schizophrenia.

Properties

CAS Number

112904-74-2

Product Name

N,N-Dipropyl-8-hydroxy-3-chromanamine

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3

InChI Key

PXSSMALRVSYAFM-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1

Synonyms

8-HDDPB
8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran
8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide
DP-8OH-3CA
N,N-dipropyl-8-hydroxy-3-chromanamine

Canonical SMILES

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.